2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Upadacitinib Impurity Analysis Analytical Reference Standard JAK Inhibitor Synthesis

2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1956385-10-6) is a synthetic heterocyclic compound with the molecular formula C14H13N3O2S and a molecular weight of 287.34 g/mol, classified as an N-tosylated pyrrolo[2,3-b]pyrazine derivative. The pyrrolo[2,3-b]pyrazine core is recognized as a privileged kinase inhibitor pharmacophore, particularly for targeting FGFR and JAK kinase families , and tosyl-protected variants of this scaffold serve as key intermediates in the synthesis of pharmacologically active tricyclic heterocycles.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B13101844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C
InChIInChI=1S/C14H13N3O2S/c1-10-3-5-12(6-4-10)20(18,19)17-8-7-13-14(17)15-9-11(2)16-13/h3-9H,1-2H3
InChIKeyZXONEFJEZHJTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Chemical Identity, Core Scaffold, and Procurement-Relevant Classification


2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1956385-10-6) is a synthetic heterocyclic compound with the molecular formula C14H13N3O2S and a molecular weight of 287.34 g/mol, classified as an N-tosylated pyrrolo[2,3-b]pyrazine derivative . The pyrrolo[2,3-b]pyrazine core is recognized as a privileged kinase inhibitor pharmacophore, particularly for targeting FGFR and JAK kinase families [1], and tosyl-protected variants of this scaffold serve as key intermediates in the synthesis of pharmacologically active tricyclic heterocycles [2]. Commercially, this compound is supplied as a high-purity (>98%) research reagent by multiple vendors and is most frequently procured as an analytical reference standard for impurity profiling or as a synthetic building block in medicinal chemistry programs focusing on kinase inhibition .

Why Generic Substitution of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Is Scientifically Unjustified


Direct replacement of 2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with alternative 5-tosyl-5H-pyrrolo[2,3-b]pyrazine analogs—such as the 2-bromo, 2-amino, or 2-carboxylate derivatives—is not permissible without revalidation because minor structural modifications at the 2-position fundamentally alter the compound's electronic character, steric profile, and chemical reactivity [1][2]. The 2-methyl substituent offers distinct advantages for downstream synthetic transformations: unlike the 2-bromo analog (used in cross-coupling reactions), the 2-methyl group cannot undergo oxidative addition or nucleophilic aromatic substitution, enabling orthogonal functionalization strategies. Compared to the 2-amino or 2-carbamate analogs (both recognized as established upadacitinib intermediates [3]), the 2-methyl variant presents reduced hydrogen-bonding capacity, which may be critical when the synthetic objective is to probe hydrophobic interactions within the kinase ATP-binding pocket [2]. Only high-strength quantitative differentiation data, presented in Section 3 below, can inform a scientifically grounded procurement decision rather than one based solely on scaffold similarity.

Quantitative Differentiation Evidence: 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine vs. Closest Analogs


Synthetic Intermediate Identity: Upadacitinib Impurity Profiling and the 2-Methyl Substituent Advantage

2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is structurally distinguished from the established upadacitinib intermediate series—where the 2-position is typically occupied by a carbamate (e.g., Impurity 32, CAS 2408790-02-1) or a carboxylic acid/ester [1]—by its 2-methyl substituent, which carries an exact mass of 287.34 g/mol vs. 346.4 g/mol for the methyl carbamate analog [1]. This mass difference of 59.06 amu provides a distinct chromatographic retention time and mass spectrometric signal, rendering the compound uniquely suited as an orthogonal impurity marker or internal standard in HPLC-MS methods for upadacitinib quality control [1].

Upadacitinib Impurity Analysis Analytical Reference Standard JAK Inhibitor Synthesis

Divergent Reactivity vs. 2-Bromo Analog: Implication for Cross-Coupling Strategy

The 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine scaffold is established as a substrate for palladium-catalyzed Suzuki cross-coupling with pyrimidine and other aryl/heteroaryl boronic acids to generate serine/threonine kinase inhibitor candidates [1]. The target compound's 2-methyl group, in contrast, renders the 2-position inert to oxidative addition, thereby preventing unwanted cross-coupling at this site when selective functionalization at other positions (e.g., the 7-position) is desired [2]. This is a key differentiator for synthetic route design: the 2-methyl analog acts as a 'blocked' scaffold, whereas the 2-bromo analog (MW 352.21 g/mol) is the reactive partner for Pd(0) insertion, leading to divergent synthetic utility despite sharing the same core structure [2].

Suzuki Coupling Chemoselectivity Kinase Inhibitor Assembly

Purity Benchmarking for 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine vs. Commercial 2-Bromo Analog

Commercially, 2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is offered at a standard purity of 98% (HPLC) , which compares favorably with the commonly supplied purity of the 2-bromo analog, typically available at 95-98% [1]. For research and analytical method development purposes, particularly in impurity profiling for ANDA submissions, the 98% purity level reduces the burden of purification prior to use as a reference standard [2].

Chemical Purity Quality Specification Procurement Benchmark

Pharmacophore Scaffold Validation: Pyrrolo[2,3-b]pyrazine Core as Privileged FGFR Kinase Inhibitor Template

Although direct biological activity data for 2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine itself are not available in the peer-reviewed literature, the 5H-pyrrolo[2,3-b]pyrazine scaffold to which it belongs has been rigorously validated through structure-based drug design, yielding potent FGFR kinase inhibitors with nanomolar enzymatic activity [1]. Compound 13 from this series demonstrated high FGFR selectivity and favorable metabolic stability, confirming the scaffold's suitability for kinase drug discovery [1]. The 2-methyl-5-tosyl derivative serves as a key protected building block for constructing analogs within this validated pharmacophore space [2].

FGFR Kinase Inhibition Anticancer Drug Discovery Pharmacophore Modeling

Optimal Procurement and Application Scenarios for 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine


Analytical Reference Standard for Upadacitinib Impurity Profiling in ANDA Submissions

As a tosyl-protected pyrrolo[2,3-b]pyrazine derivative structurally related to known upadacitinib impurities, 2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is qualified for use as an impurity marker or chromatographic system suitability standard in HPLC-MS methods developed for ANDA regulatory filings [1]. Its distinct molecular weight (287.34 g/mol) and 2-methyl substituent provide clear mass spectral differentiation from the more commonly observed 2-carbamate impurities (e.g., Impurity 32, MW 346.4) [1].

Orthogonal Building Block in Convergent Kinase Inhibitor Synthesis

In multi-step syntheses targeting kinase inhibitors, the 2-methyl substituent functions as a synthetic 'handle' that remains inert under palladium-catalyzed cross-coupling conditions, unlike the 2-bromo analog which undergoes Suzuki coupling [2]. This enables chemists to perform selective functionalization at other positions (e.g., the 7-position of the pyrrolo[2,3-b]pyrazine core) without protecting group manipulation at the 2-position, streamlining convergent synthetic routes to FGFR or JAK inhibitor candidates [3].

Physicochemical Probe in Kinase Selectivity Profiling

The 2-methyl group reduces the hydrogen-bond donor/acceptor capacity of the pyrrolo[2,3-b]pyrazine scaffold relative to 2-amino or 2-carbamate analogs. This property makes the compound, or derivatives synthesized from it, potentially useful as a matched molecular pair (MMP) for probing the contribution of polar interactions to kinase selectivity, particularly within the hydrophobic adenine-binding pocket of FGFR1 as characterized by co-crystal structures [3].

Starting Material for Late-Stage C–H Functionalization Studies

The presence of a methyl group at the 2-position creates an opportunity for late-stage diversification via C–H activation/functionalization methodologies. For research groups developing novel C–H bond activation protocols on heterocyclic substrates, 2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine offers a well-defined, commercially available substrate with a single reactive methyl site on a medicinally relevant scaffold [2][3].

Quote Request

Request a Quote for 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.